molecular formula C10H4Cl2F3NO4S3 B13728411 5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride

5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride

Cat. No.: B13728411
M. Wt: 426.2 g/mol
InChI Key: XMBRAKHDAPJXSB-UHFFFAOYSA-N
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Description

5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride is a complex organic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 5-chloro-3-(trifluoromethyl)pyridine, followed by the introduction of the sulfonyl chloride group. The thiophene ring is then incorporated through a series of coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature and pressure, as well as the use of advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring and trifluoromethyl group but lacks the thiophene ring and sulfonyl chloride groups.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a thiophene ring.

    {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetonitrile: Contains a similar pyridine ring but with different functional groups.

Uniqueness

The uniqueness of 5-((5-Chloro-3-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride lies in its combination of functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H4Cl2F3NO4S3

Molecular Weight

426.2 g/mol

IUPAC Name

5-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H4Cl2F3NO4S3/c11-5-3-6(10(13,14)15)9(16-4-5)22(17,18)7-1-2-8(21-7)23(12,19)20/h1-4H

InChI Key

XMBRAKHDAPJXSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)S(=O)(=O)C2=C(C=C(C=N2)Cl)C(F)(F)F

Origin of Product

United States

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